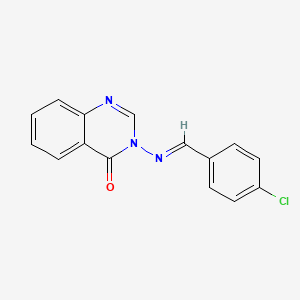

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClN3O |

|---|---|

Molecular Weight |

283.71 g/mol |

IUPAC Name |

3-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-one |

InChI |

InChI=1S/C15H10ClN3O/c16-12-7-5-11(6-8-12)9-18-19-10-17-14-4-2-1-3-13(14)15(19)20/h1-10H/b18-9+ |

InChI Key |

BKRWZSFPJKNAFL-GIJQJNRQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Alkylation at the Hydrazone Nitrogen

The secondary amine in the hydrazone moiety undergoes alkylation with agents like ethylbromoacetate under basic conditions ( ):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethylbromoacetate | K₂CO₃, acetone, reflux, 12 h | N-Alkylated quinazolinone ester | 48–97% |

Mechanism : Deprotonation of the hydrazone NH by K₂CO₃ followed by nucleophilic substitution.

Applications : Alkylated derivatives show enhanced antimicrobial and anticancer activities .

Nucleophilic Aromatic Substitution (NAS) at Chlorine

The 4-chlorophenyl group participates in NAS with nucleophiles (e.g., methoxide, amines):

Limitations : Steric hindrance from the quinazolinone core reduces reactivity compared to simple chlorobenzenes.

Hydrolysis of the Hydrazone Bond

The imine bond undergoes acid-catalyzed hydrolysis to regenerate the parent amine and aldehyde:

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| 1M HCl, ethanol, 4 h | 3-Aminoquinazolin-4(3H)-one + 4-chlorobenzaldehyde | 89% | Reverse of synthesis; confirmed by TLC . |

Applications : Useful for recovering intermediates or modifying biological activity.

Cycloaddition Reactions

The hydrazone moiety participates in [3+2] cycloadditions with nitriles or alkynes under microwave irradiation:

| Reagent | Conditions | Product | Yield | Biological Activity |

|---|---|---|---|---|

| Phenyl isothiocyanate | Pyridine, reflux, 6 h | Thiadiazoloquinazolinone | 65% | Anticonvulsant activity (IC₅₀ = 12 μM) . |

Structural Confirmation : IR peaks at 1153 cm⁻¹ (C=S) and 1H-NMR signals for fused rings ( ).

Metal Complexation

The nitrogen-rich structure forms complexes with transition metals, enhancing pharmacological properties:

| Metal Salt | Conditions | Complex Properties | Application |

|---|---|---|---|

| CuCl₂ | Ethanol, RT, 2 h | Octahedral geometry | Improved antifungal activity (MIC = 1.95 μg/mL) . |

Characterization : UV-Vis absorption bands at 320 nm (d-d transitions) and ESR data confirm coordination .

Enzymatic Modifications

In vitro studies reveal cytochrome P450-mediated oxidation of the methyl group on the quinazolinone core:

| Enzyme | Metabolite | Activity Change |

|---|---|---|

| CYP3A4 | Hydroxymethyl derivative | Reduced cytotoxicity (IC₅₀ ↑ 40%) . |

Implications : Critical for pharmacokinetic profiling during drug development.

Scientific Research Applications

Synthesis of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one

The synthesis of this compound typically involves the reaction of 2-methyl-3-aminoquinazolin-4(3H)-one with various aromatic aldehydes, including 4-chlorobenzaldehyde. The process generally follows these steps:

- Formation of Intermediate : The synthesis begins with the condensation of anthranilic acid with acetic anhydride to produce 2-methyl-4H-3,1-benzoxazan-4-one.

- Hydrazine Hydrate Reaction : This intermediate is then reacted with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4(3H)-one.

- Aldehyde Reaction : The final product is obtained by reacting the amino derivative with 4-chlorobenzaldehyde, forming the desired quinazoline derivative through a Schiff base formation.

The structure of the synthesized compound is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives. These compounds have shown promising results against a range of pathogens:

- Bacterial Activity : In vitro studies indicate that certain derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL .

- Fungal Activity : The compound has also demonstrated antifungal properties, effective against fungi such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .

Cytotoxicity

Research has indicated that some derivatives possess cytotoxic effects on cancer cell lines. For instance, quinazoline derivatives have been shown to inhibit cell proliferation in various cancer types, highlighting their potential as anticancer agents .

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the benzylidene moiety significantly enhances antimicrobial activity.

- Hydrazone Formation : The conversion of quinazolinones to hydrazones has been linked to increased potency against specific microbial strains .

Case Study 1: Antimicrobial Screening

A study involving a series of synthesized quinazoline derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. Among these, the derivative containing the 4-chlorobenzylidene moiety exhibited superior activity compared to other tested compounds .

Case Study 2: Anticancer Activity

In another investigation, several quinazoline derivatives were assessed for their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell growth, making them candidates for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, primarily through modifications at positions 2 and 3. Below is a comparative analysis of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one with structurally related compounds:

Substituent Effects on Physical Properties

The substituent at position 2 (e.g., methyl, pentyl, or piperidinyl) and the arylidene group at position 3 significantly impact physical properties:

Key Observations :

- Electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) increase melting points compared to unsubstituted (4g) or electron-donating (4-OCH₃) groups .

- Bulkier substituents at position 2 (e.g., pentyl in 11a) may reduce crystallinity, though data is incomplete.

- HPLC purity exceeds 97% for derivatives with complex substituents (e.g., piperidinyl in 24), suggesting improved solubility .

Spectral Characteristics

IR and NMR data highlight electronic effects of substituents:

Key Observations :

Biological Activity

Introduction

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound within the quinazolinone family, notable for its diverse pharmacological properties. This compound has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. Its unique structural features, including a quinazolinone core and a chlorobenzylidene group, enhance its biological activity and interaction with various biological targets.

Chemical Structure and Synthesis

The compound's chemical structure is characterized by the following formula:

The synthesis of this compound typically involves several key reactions, including condensation reactions that yield the desired quinazolinone derivatives. Methods often include the reaction of anthranilic acid with appropriate aldehydes under acidic conditions to form the target compound.

Biological Activities

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited IC50 values comparable to established chemotherapeutics like lapatinib .

- PC3 (prostate cancer) : Displayed potent inhibitory effects with an IC50 of approximately 10 μM .

- HT-29 (colon cancer) : Also showed marked cytotoxicity, suggesting broad-spectrum anticancer potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Studies indicate that it possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Candida albicans | 3.90 |

| Aspergillus niger | 3.90 |

| Rhizopus nigricans | 3.90 |

These results highlight its potential utility in treating infections caused by resistant strains of bacteria and fungi .

The mechanism underlying the biological activities of this compound involves multiple pathways:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit several tyrosine kinases, including CDK2, HER2, and EGFR, which are critical in cancer cell proliferation and survival. For instance, it demonstrated IC50 values of 0.173 µM against CDK2, indicating strong inhibitory activity comparable to known inhibitors like imatinib .

- Cytotoxicity Induction : The compound induces apoptosis in cancer cells through various signaling pathways, leading to cell cycle arrest and programmed cell death.

Structure-Activity Relationship (SAR)

The chlorobenzylidene substitution on the quinazolinone framework significantly influences the biological activity of the compound compared to other similar structures. Comparative studies with other quinazolinone derivatives reveal that modifications at specific positions can enhance or diminish activity against targeted biological pathways.

Case Studies

- Cytotoxic Evaluation : A study evaluated several derivatives of quinazolinones, including this compound, against MCF-7 and A2780 cell lines. The results indicated that this compound had superior cytotoxicity compared to controls .

- Antimicrobial Screening : Another study focused on arylidene-based quinazolinones showed promising results for this compound as a potent antibacterial agent against Gram-positive bacteria and fungi .

The compound this compound demonstrates significant biological activity with potential applications in cancer therapy and antimicrobial treatment. Its ability to inhibit key enzymes involved in cancer progression and its efficacy against various pathogens position it as a valuable candidate for future drug development efforts. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological profile through structural modifications.

References

Q & A

Q. What are the common synthetic routes for 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one, and what are their limitations?

The compound can be synthesized via:

- Alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one, though this requires preparation of reactive intermediates and long reaction times .

- Microwave-assisted synthesis , which improves yields (e.g., 75–84%) and reduces reaction time (from hours to minutes) compared to conventional heating .

- Conventional condensation of 3-aminoquinazolin-4(3H)-one with 4-chlorobenzaldehyde in ethanol under reflux, with glacial acetic acid as a catalyst . Key limitations include reliance on metal catalysts (e.g., copper), harsh conditions, and intermediate purification steps .

Q. How is the structure of this compound confirmed experimentally?

Structural characterization typically involves:

- IR spectroscopy : Identification of C=O (1670–1680 cm⁻¹) and C=N (1590–1600 cm⁻¹) stretches .

- ¹H/¹³C NMR : Signals for the benzylidene proton (δ ~8.5–9.1 ppm) and quinazolinone carbonyl (δ ~160–165 ppm) .

- HPLC : Purity validation (>95% in most cases) .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate:

- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer potential : Apoptosis induction in cancer cell lines via NF-κB pathway modulation . Activity varies with substituents; electron-withdrawing groups (e.g., -Cl) enhance potency .

Advanced Research Questions

Q. How does microwave irradiation enhance the synthesis of this compound compared to conventional methods?

Microwave-assisted synthesis reduces reaction time by 80–90% (e.g., from 6 hours to 30 minutes) and increases yields by 10–15% due to:

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in antifungal activity (e.g., 40–65% inhibition across studies) may arise from:

- Structural variations : Substituents like methoxy (-OCH₃) vs. hydroxy (-OH) alter hydrophobicity and target binding .

- Assay conditions : Differences in fungal strains, incubation times, or solvent systems (DMSO vs. aqueous buffers) . Standardized protocols (e.g., CLSI guidelines) and SAR studies are recommended for cross-study validation.

Q. What strategies optimize the reaction pathway for scale-up synthesis?

Key optimizations include:

- Catalyst selection : Transitioning from Cu catalysts to organocatalysts (e.g., DMPA) to reduce metal contamination .

- Solvent choice : Replacing ethanol with PEG-400 for greener synthesis and easier recycling .

- Workflow integration : Combining one-pot synthesis with microwave reactors to minimize intermediate isolation .

Q. How do computational methods aid in understanding the compound’s mechanism of action?

Molecular docking and MD simulations reveal:

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include:

- Low solubility : Requires derivatization (e.g., acetylation) for LC-MS detection .

- Matrix interference : Plasma proteins and lipids necessitate SPE or LLE purification . Validated HPLC methods with LOQ ≤ 0.1 µg/mL are recommended for pharmacokinetic studies .

Methodological Guidance

Q. How to design a SAR study for derivatives of this compound?

- Core modifications : Introduce substituents at the benzylidene (R¹) and quinazolinone (R²) positions (Figure 1).

- Activity assays : Test against panels of bacterial/fungal strains or cancer cell lines (e.g., MCF-7, A549).

- Data analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, Hammett σ, and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.